1-(4-{1-Azaspiro[3.3]heptane-1-carbonyl}piperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-{1-Azaspiro[3.3]heptane-1-carbonyl}piperidin-1-yl)prop-2-en-1-one is a compound that has garnered interest in the field of medicinal chemistry. This compound features a unique spirocyclic structure, which is known to mimic the piperidine ring, a common motif in many bioactive molecules . The incorporation of the 1-azaspiro[3.3]heptane moiety into various compounds has shown promise in enhancing their biological activity and stability .
Preparation Methods
The synthesis of 1-(4-{1-Azaspiro[3.3]heptane-1-carbonyl}piperidin-1-yl)prop-2-en-1-one involves several key steps. The primary synthetic route includes a thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate to form spirocyclic β-lactams . This is followed by the reduction of the β-lactam ring using alane, which yields the desired 1-azaspiro[3.3]heptane structure . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-{1-Azaspiro[3.3]heptane-1-carbonyl}piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions, such as the one involving alane, are crucial in its synthesis.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Cycloaddition: The initial synthesis involves a [2+2] cycloaddition, which is a key step in forming the spirocyclic structure.
Scientific Research Applications
1-(4-{1-Azaspiro[3.3]heptane-1-carbonyl}piperidin-1-yl)prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-{1-Azaspiro[3.3]heptane-1-carbonyl}piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The spirocyclic structure mimics the piperidine ring, allowing it to bind to similar receptors and enzymes . This binding can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-(4-{1-Azaspiro[3.3]heptane-1-carbonyl}piperidin-1-yl)prop-2-en-1-one is unique due to its spirocyclic structure, which distinguishes it from other piperidine mimics. Similar compounds include:
2-Azaspiro[3.3]heptane: Another piperidine mimic, but with different substitution patterns.
Spirocyclic β-lactams: These compounds share the spirocyclic core but differ in their functional groups and reactivity.
Piperidine derivatives: While they share the piperidine core, their lack of spirocyclic structure makes them less stable and less bioactive compared to this compound.
Properties
IUPAC Name |
1-[4-(1-azaspiro[3.3]heptane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-13(18)16-9-4-12(5-10-16)14(19)17-11-8-15(17)6-3-7-15/h2,12H,1,3-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBINDIOFGYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC23CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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